molecular formula C23H22ClN3O3 B272130 5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B272130
M. Wt: 423.9 g/mol
InChI Key: PTVWOQVZRLYBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as CEP-33779, is a small molecule inhibitor of the transcription factor NF-κB. It has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.

Mechanism of Action

5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one inhibits the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell survival. NF-κB is activated in response to various stimuli such as cytokines, growth factors, and bacterial or viral infection. Once activated, NF-κB translocates to the nucleus and activates the transcription of various genes involved in inflammation, immune responses, and cell survival. This compound blocks the activation of NF-κB by inhibiting the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines such as IL-10. In autoimmune disorders, this compound has been shown to reduce the production of autoantibodies and suppress the immune response.

Advantages and Limitations for Lab Experiments

5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, this compound also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in cell-based assays. It also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research and development of 5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One potential direction is the development of more potent and selective inhibitors of NF-κB. Another direction is the investigation of the therapeutic potential of this compound in combination with other drugs or therapies. Additionally, the development of novel drug delivery systems could improve the bioavailability and effectiveness of this compound in vivo. Finally, the investigation of the long-term effects of this compound on the immune system and other physiological processes could provide valuable insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves a multistep process starting from commercially available starting materials. The synthesis begins with the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 2-chloroethanol to form the corresponding ester. This ester is then treated with 2-(2-oxoethyl)-1-phenylethylamine to yield the key intermediate, which is subsequently cyclized to form the indole ring. The final step involves the chlorination of the indole ring to form this compound.

Scientific Research Applications

5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB pathway, which is known to be involved in tumor growth and survival. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In autoimmune disorders, this compound has been shown to suppress the immune response and reduce the production of autoantibodies.

properties

Molecular Formula

C23H22ClN3O3

Molecular Weight

423.9 g/mol

IUPAC Name

5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)indol-2-one

InChI

InChI=1S/C23H22ClN3O3/c1-14-21(15(2)26-25-14)20(28)13-23(30)18-12-17(24)8-9-19(18)27(22(23)29)11-10-16-6-4-3-5-7-16/h3-9,12,30H,10-11,13H2,1-2H3,(H,25,26)

InChI Key

PTVWOQVZRLYBMO-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CCC4=CC=CC=C4)O

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CCC4=CC=CC=C4)O

Origin of Product

United States

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